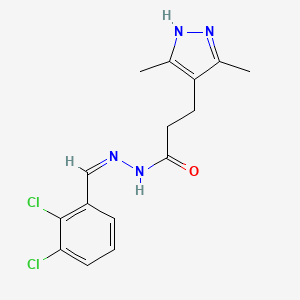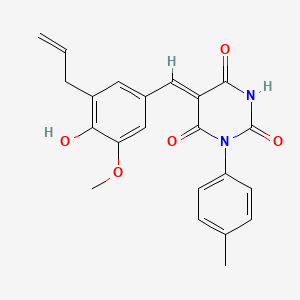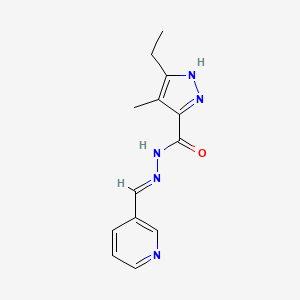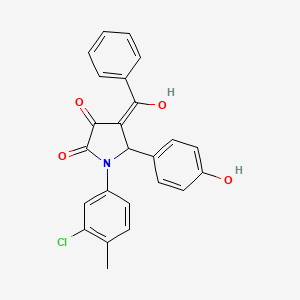
3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
Vue d'ensemble
Description
3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DMBF, is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Applications De Recherche Scientifique
3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In materials science, 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been used as a probe molecule for the detection of pollutants in water and air.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. In particular, 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to have antimicrobial activity against various bacterial and fungal strains. In vivo studies have shown that 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can reduce inflammation and pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One potential area of study is the development of novel materials based on 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, which could have applications in fields such as electronics and energy storage. Another area of research is the optimization of the synthesis method to improve yield and reduce costs. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone and its potential applications in the treatment of various diseases.
Propriétés
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-16-7-4-13(5-8-16)19-11-15(20(21)25-19)10-14-6-9-17(23-2)12-18(14)24-3/h4-12H,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQAIVYXVZEEKV-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)OC)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3904166.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904183.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B3904191.png)
![N-{5-[4-(methylthio)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3904195.png)


![3-[(5-bromo-2-pyridinyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3904215.png)
![ethyl 5-(3-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904221.png)

![2-bromo-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904232.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3904238.png)


![4-[5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3904261.png)